N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety, a methoxyphenyl group, and a furan-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting intermediate is then reacted with 4-methoxyphenylamine and furan-2-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-2-yl)-4-(2-methylpropanoylamino)benzamide
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide is unique due to its combination of the isoindoline-1,3-dione moiety with a methoxyphenyl group and a furan-2-carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-27-15-10-8-14(9-11-15)22(21(26)18-7-4-12-28-18)13-23-19(24)16-5-2-3-6-17(16)20(23)25/h2-12H,13H2,1H3 |
InChI Key |
QZWZAWOREABUQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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